3-(Cyclopropylamino)propionitrile
Description
The exact mass of the compound 3-(Cyclopropylamino)propionitrile is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality 3-(Cyclopropylamino)propionitrile suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-(Cyclopropylamino)propionitrile including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
3-(cyclopropylamino)propanenitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H10N2/c7-4-1-5-8-6-2-3-6/h6,8H,1-3,5H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OZHWHTICSNFGBZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1NCCC#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H10N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60206940 | |
| Record name | 3-(Cyclopropylamino)propionitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60206940 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
110.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
58196-47-7 | |
| Record name | 3-(Cyclopropylamino)propionitrile | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0058196477 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 3-(Cyclopropylamino)propionitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60206940 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3-(cyclopropylamino)propanenitrile | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
3-(Cyclopropylamino)propionitrile chemical properties
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Core Compound Profile and Physicochemical Properties
An In-Depth Technical Guide to 3-(Cyclopropylamino)propionitrile
Abstract: This technical guide provides a comprehensive overview of 3-(Cyclopropylamino)propionitrile (CAS 58196-47-7), a versatile bifunctional molecule of significant interest in medicinal chemistry and organic synthesis. We will explore its chemical and physical properties, detail a robust synthetic protocol, discuss its applications as a key building block in drug development, and outline essential safety and handling procedures. This document is intended for researchers, chemists, and drug development professionals seeking to leverage this compound in their work.
3-(Cyclopropylamino)propionitrile is a unique chemical intermediate characterized by the presence of a strained cyclopropyl ring and a reactive nitrile functional group.[1] The cyclopropylamine moiety is a well-regarded structural motif in medicinal chemistry, often introduced to modulate potency, selectivity, and metabolic stability of drug candidates.[1][2] The nitrile group serves as a versatile synthetic handle and can act as a key pharmacophore, participating in crucial binding interactions with biological targets.[3]
A summary of its key physicochemical properties is presented below.
Table 1: Physicochemical Properties of 3-(Cyclopropylamino)propionitrile
| Property | Value | Source |
| CAS Number | 58196-47-7 | [4][5][6][7] |
| Molecular Formula | C₆H₁₀N₂ | [4][5][6] |
| Molecular Weight | 110.16 g/mol | [4][5][6] |
| Appearance | Colorless to light yellow liquid | [4][6] |
| Boiling Point | 90-92 °C @ 12 mmHg | [4][6] |
| Density | 0.980 g/mL at 25 °C | [4][6] |
| Refractive Index (n20/D) | 1.4550 | [4][6] |
| Flash Point | 103 °C (217 °F) | [6][8] |
| SMILES String | N#CCCNC1CC1 | [7][9] |
| InChI Key | OZHWHTICSNFGBZ-UHFFFAOYSA-N | [8] |
Synthesis and Mechanistic Rationale
The most direct and common method for preparing 3-(Cyclopropylamino)propionitrile is through the aza-Michael addition of cyclopropylamine to acrylonitrile. This reaction is efficient and leverages readily available starting materials. The process is catalyzed by the amine itself or can be facilitated by heterogeneous catalysts for continuous flow applications.[10]
Representative Laboratory-Scale Synthesis Protocol
This protocol describes a validated, self-validating system for the synthesis of 3-(Cyclopropylamino)propionitrile.
Core Principle: The reaction proceeds via a nucleophilic attack of the cyclopropylamine nitrogen onto the β-carbon of the electron-deficient alkene in acrylonitrile. The inherent basicity of the amine is typically sufficient to catalyze the reaction, though it can be carried out over acidic heterogeneous catalysts like aluminum oxide or silicon dioxide in industrial settings.[10]
Step-by-Step Methodology:
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Reactor Setup: A 250 mL round-bottom flask is equipped with a magnetic stirrer, a reflux condenser, and a dropping funnel. The entire apparatus is placed under an inert atmosphere (e.g., Nitrogen or Argon).
-
Reagent Charging: Charge the flask with cyclopropylamine (1.0 equivalent). Causality: Using the amine as the limiting reagent is often avoided due to its volatility; however, for this specific reaction, it is reacted with a slight excess of acrylonitrile.
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Solvent Addition (Optional): While the reaction can be run neat, a polar aprotic solvent such as acetonitrile can be used to ensure homogeneity and control the reaction temperature.
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Acrylonitrile Addition: Add acrylonitrile (1.1 equivalents) dropwise to the stirring cyclopropylamine via the dropping funnel over 30 minutes. Causality: The slow, controlled addition is crucial to manage the exothermic nature of the Michael addition and prevent polymerization of acrylonitrile.
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Reaction Conditions: After the addition is complete, the reaction mixture is heated to 80-100 °C and stirred for 4-6 hours.[10] Causality: Elevated temperature increases the reaction rate to ensure complete conversion.
-
Monitoring: The reaction progress is monitored by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS) until the starting amine is consumed.
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Work-up and Purification:
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Cool the reaction mixture to room temperature.
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Remove the excess acrylonitrile and solvent under reduced pressure using a rotary evaporator.
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The resulting crude oil is purified by vacuum distillation (90-92 °C at 12 mmHg) to yield 3-(Cyclopropylamino)propionitrile as a colorless to light yellow liquid.[4][6]
-
Caption: Workflow for the synthesis of 3-(Cyclopropylamino)propionitrile.
Applications in Drug Discovery and Development
3-(Cyclopropylamino)propionitrile is not an active pharmaceutical ingredient (API) itself but rather a valuable building block for the synthesis of more complex molecules.[11][12] Its utility stems from the combination of the cyclopropylamine group, which can enhance binding affinity and improve pharmacokinetic profiles, and the nitrile group, a versatile precursor for other functionalities.[1][3]
Key Application Areas:
-
Enzyme Inhibitors: The compound is a precursor for synthesizing inhibitors of enzymes like monoamine oxidases (MAOIs), which are important in treating depression and Parkinson's disease.[1][12] The cyclopropylamine moiety is a known pharmacophore in several marketed MAOIs.
-
Neurological Disorders: It serves as an intermediate in the development of drugs targeting neurological conditions.[12]
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Antiviral and Anticancer Agents: The cyclopropylamine scaffold is present in numerous antiviral (e.g., Nevirapine) and anticancer drugs, making its derivatives valuable for library synthesis.[1][2]
-
Organic Synthesis: The nitrile group can be readily hydrolyzed to a carboxylic acid, reduced to a primary amine, or converted into a tetrazole ring, providing access to a wide array of molecular architectures.[3][11]
Caption: Role of 3-(Cyclopropylamino)propionitrile in a drug discovery workflow.
Analytical and Spectroscopic Characterization
Rigorous characterization is essential to confirm the identity and purity of 3-(Cyclopropylamino)propionitrile. The expected spectral data are outlined below.
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¹H NMR (Proton NMR): The spectrum would show characteristic signals for the cyclopropyl protons (a multiplet around 0.3-0.8 ppm), the two methylene groups (-CH₂CH₂CN) as triplets between 2.5-3.0 ppm, and a broad singlet for the secondary amine proton (-NH-).[11][13]
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¹³C NMR (Carbon NMR): The carbon spectrum will display signals for the cyclopropyl carbons, the two methylene carbons, and a distinctive downfield signal for the nitrile carbon (C≡N) typically found around 118-122 ppm.[14]
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IR (Infrared) Spectroscopy: The most prominent and diagnostic peak in the IR spectrum is the sharp, intense absorption from the nitrile (C≡N) stretch, which appears around 2240-2250 cm⁻¹.[11] An N-H stretching band would also be visible around 3300-3500 cm⁻¹.
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MS (Mass Spectrometry): The mass spectrum will show a molecular ion peak (M⁺) corresponding to the molecular weight of 110.16.[14]
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Chromatography: Purity is typically assessed using Gas Chromatography (GC) or Reverse Phase High-Performance Liquid Chromatography (RP-HPLC).[15]
Safety, Handling, and Storage
Proper handling of 3-(Cyclopropylamino)propionitrile is critical due to its potential hazards. All personnel should consult the Safety Data Sheet (SDS) before use.[8] Nitriles as a chemical class can be toxic, with some metabolizing to release cyanide.[16][17]
Table 2: Hazard and Safety Information
| Category | Information | Source |
| GHS Pictogram | GHS07 (Harmful/Irritant) | [8] |
| Signal Word | Warning | [4][8] |
| Hazard Statements | H315: Causes skin irritation.H319: Causes serious eye irritation.H335: May cause respiratory irritation. | [4][8] |
| Precautionary Statements | P264: Wash hands and skin thoroughly after handling.P280: Wear protective gloves/protective clothing/eye protection/face protection.P302+P352: IF ON SKIN: Wash with plenty of soap and water.P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. | [4][8] |
| Personal Protective Equipment (PPE) | Eyeshields, chemical-resistant gloves, multi-purpose combination respirator cartridge (US). | |
| Storage | Store at 2-8°C, keep in a dark place under an inert atmosphere. | [4][6][7] |
| UN Number | UN3276 | [4][6] |
| Hazard Class | 6.1 (Toxic) | [4][6] |
Conclusion
3-(Cyclopropylamino)propionitrile is a high-value chemical intermediate with demonstrable utility in the synthesis of complex molecular targets, particularly within the pharmaceutical industry. Its unique combination of a cyclopropylamine scaffold and a versatile nitrile handle provides chemists with a powerful tool for generating novel compounds. Understanding its synthesis, reactivity, and handling requirements is paramount for its safe and effective application in research and development.
References
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3-(Cyclopropylamino)propionitrile | C6H10N2 | CID 143537 . PubChem - NIH. [Link]
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Separation of 3-(Benzylamino)propionitrile on Newcrom R1 HPLC column . SIELC Technologies. [Link]
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Propionitrile . Wikipedia. [Link]
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Cyclopropylamine in Medicinal Chemistry: Synthesis and Application . Longdom Publishing. [Link]
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Chemistry 318: Ir, MS, Uv, NMR Spectros . Scribd. [Link]
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Propionitrile (C3H5N) properties . WebQC.Org. [Link]
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Nitrile-Containing Pharmaceuticals: Efficacious Roles of the Nitrile Pharmacophore . PMC - NIH. [Link]
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Solving Another Unknown Using NMR, IR and MS Spectroscopy - Example 3 . YouTube. [Link]
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Dataset of NIR, MIR, FIR and NMR spectroscopy and GC-MS of real samples of e-liquids from Malaysia . PubMed Central - NIH. [Link]
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Simple and Sensitive Stability-Indicating Ion Chromatography Method for the Determination of Cyclopropylamine in Nevirapine and Moxifloxacin Hydrochloride Drug Substances . PMC - NIH. [Link]
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HPLC/ESI-MS and NMR Analysis of Chemical Constitutes in Bioactive Extract from the Root Nodule of Vaccinium emarginatum . MDPI. [Link]
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Cyanide poisoning from propionitrile exposure . PubMed. [Link]
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3-(Cyclopropylamino)propionitrile molecular structure
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physical properties of 3-(Cyclopropylamino)propionitrile
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3-(Cyclopropylamino)propionitrile safety and hazards
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IUPAC name for 3-(Cyclopropylamino)propionitrile
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3-(Cyclopropylamino)propionitrile synonyms and trade names
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theoretical properties of 3-(Cyclopropylamino)propionitrile
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solubility of 3-(Cyclopropylamino)propionitrile in organic solvents
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3-(Cyclopropylamino)propionitrile stability and storage conditions
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potential biological activity of 3-(Cyclopropylamino)propionitrile
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literature review of 3-(Cyclopropylamino)propionitrile research
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Methodological & Application
synthesis of 3-(Cyclopropylamino)propionitrile from acrylonitrile
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3-(Cyclopropylamino)propionitrile as a building block in organic synthesis
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using 3-(Cyclopropylamino)propionitrile in pharmaceutical synthesis
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reaction of 3-(Cyclopropylamino)propionitrile with electrophiles
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Application Notes and Protocols for the N-Alkylation of 3-(Cyclopropylamino)propionitrile
Introduction
3-(Cyclopropylamino)propionitrile and its N-alkylated derivatives are pivotal structural motifs in contemporary medicinal chemistry. The unique combination of the strained cyclopropyl group and the versatile nitrile functionality imparts favorable physicochemical properties, including metabolic stability and target-binding interactions. N-alkylation of the secondary amine serves as a crucial diversification point, enabling the synthesis of vast libraries of compounds for drug discovery programs targeting a range of therapeutic areas, from oncology to infectious diseases.
This guide provides a comprehensive overview of established and robust protocols for the N-alkylation of 3-(cyclopropylamino)propionitrile. It is designed for researchers, scientists, and drug development professionals, offering not just step-by-step instructions but also the underlying mechanistic rationale and practical insights to ensure successful and reproducible synthesis.
Core Principles and Mechanistic Rationale
The N-alkylation of 3-(cyclopropylamino)propionitrile, a secondary amine, fundamentally involves the formation of a new carbon-nitrogen bond. The lone pair of electrons on the nitrogen atom acts as a nucleophile, attacking an electrophilic carbon center of the alkylating agent. The choice of alkylating agent and reaction conditions dictates the specific mechanism and overall efficiency of the transformation.
Three primary strategies are commonly employed for this purpose:
-
Direct Alkylation with Alkyl Halides: This is a classic and widely used method involving the SN2 reaction between the amine and an alkyl halide (or sulfonate). A base is essential to neutralize the acidic proton generated during the reaction, thereby preventing the formation of the unreactive ammonium salt.
-
Reductive Amination: This powerful two-step, one-pot reaction involves the initial formation of an iminium ion from the reaction of the secondary amine with an aldehyde or ketone. This intermediate is then reduced in situ by a suitable reducing agent to yield the N-alkylated product.
-
Michael Addition: When the desired substituent contains an electron-withdrawing group, a Michael addition (or conjugate addition) can be an effective strategy. The secondary amine adds to an α,β-unsaturated carbonyl compound or other Michael acceptor.
Below is a generalized workflow for the N-alkylation of 3-(cyclopropylamino)propionitrile.
Caption: General workflow for N-alkylation of 3-(cyclopropylamino)propionitrile.
Protocols
Protocol 1: Direct Alkylation with Alkyl Halides
This protocol is suitable for the introduction of simple alkyl groups (e.g., methyl, ethyl, benzyl) using their corresponding halides. The choice of base and solvent is critical for reaction efficiency.
Mechanism:
Caption: SN2 mechanism for direct alkylation.
Materials:
| Reagent/Equipment | Purpose |
| 3-(Cyclopropylamino)propionitrile | Starting material |
| Alkyl halide (e.g., Benzyl bromide) | Alkylating agent |
| Potassium carbonate (K₂CO₃) | Base |
| Acetonitrile (MeCN) or DMF | Solvent |
| Round-bottom flask | Reaction vessel |
| Magnetic stirrer and stir bar | Agitation |
| Condenser | To prevent solvent loss at elevated temps |
| Heating mantle/oil bath | Temperature control |
| Thin-layer chromatography (TLC) plate | Reaction monitoring |
| Rotary evaporator | Solvent removal |
| Silica gel for column chromatography | Purification |
Procedure:
-
To a solution of 3-(cyclopropylamino)propionitrile (1.0 eq) in acetonitrile (0.1-0.2 M), add potassium carbonate (2.0-3.0 eq).
-
Stir the suspension at room temperature for 10-15 minutes.
-
Add the alkyl halide (1.1-1.5 eq) dropwise to the reaction mixture.
-
Heat the reaction to a suitable temperature (e.g., 60-80 °C) and monitor its progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature and filter off the inorganic salts.
-
Concentrate the filtrate under reduced pressure.
-
Purify the residue by silica gel column chromatography to afford the desired N-alkylated product.
Expert Insights:
-
Choice of Base: A non-nucleophilic inorganic base like K₂CO₃ or Cs₂CO₃ is preferred to avoid competing reactions.
-
Solvent Selection: Polar aprotic solvents like acetonitrile or DMF are ideal as they can dissolve the reactants and facilitate the SN2 reaction.
-
Over-alkylation: While secondary amines are generally less prone to over-alkylation than primary amines, it can still occur. Using a slight excess of the amine or carefully controlling the stoichiometry of the alkylating agent can mitigate this.
Protocol 2: Reductive Amination
This versatile method allows for the introduction of a wider range of alkyl groups, including those derived from aldehydes and ketones.
Mechanism:
Caption: Reductive amination mechanism.
Materials:
| Reagent/Equipment | Purpose |
| 3-(Cyclopropylamino)propionitrile | Starting material |
| Aldehyde or Ketone (e.g., Isobutyraldehyde) | Carbonyl compound |
| Sodium triacetoxyborohydride (STAB) | Reducing agent |
| Dichloromethane (DCM) or 1,2-Dichloroethane (DCE) | Solvent |
| Acetic acid (optional) | Catalyst for iminium ion formation |
| Round-bottom flask | Reaction vessel |
| Magnetic stirrer and stir bar | Agitation |
| Nitrogen or Argon atmosphere | To maintain inert conditions |
Procedure:
-
Dissolve 3-(cyclopropylamino)propionitrile (1.0 eq) and the aldehyde or ketone (1.1 eq) in DCM or DCE (0.1-0.2 M).
-
If desired, add a catalytic amount of acetic acid (0.1 eq).
-
Stir the mixture at room temperature for 30-60 minutes to allow for iminium ion formation.
-
Add sodium triacetoxyborohydride (1.5 eq) portion-wise to the reaction mixture.
-
Continue stirring at room temperature and monitor the reaction by TLC or LC-MS.
-
Once the reaction is complete, quench by the slow addition of saturated aqueous sodium bicarbonate solution.
-
Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography.
Expert Insights:
-
Reducing Agent: STAB is a mild and selective reducing agent, well-suited for reductive aminations as it does not readily reduce the starting aldehyde or ketone.
-
pH Control: The reaction is often more efficient under slightly acidic conditions, which can be achieved by adding a small amount of acetic acid to catalyze iminium ion formation.
Troubleshooting
| Issue | Potential Cause | Suggested Solution |
| Low Yield | Incomplete reaction, decomposition of starting material, or product loss during work-up. | Check the purity of reagents, optimize reaction time and temperature, and ensure careful work-up and purification. |
| Side Product Formation | Over-alkylation, competing elimination reactions, or reaction with the nitrile group. | Adjust stoichiometry, use a milder base or lower temperature, and consider protecting the nitrile group if necessary. |
| Difficult Purification | Similar polarity of starting material and product. | Employ alternative purification techniques like preparative HPLC or crystallization. |
References
-
Reductive Amination of Ketones and Aldehydes with Sodium Triacetoxyborohydride. J. Org. Chem.1996 , 61 (11), 3849–3862. [Link]
-
A Practical Guide to Reductive Amination. Org. Process Res. Dev.2019 , 23 (8), 1598–1634. [Link]
-
Recent advances in N-alkylation of amines. RSC Adv., 2019 , 9, 23336-23358. [Link]
3-(Cyclopropylamino)propionitrile as a precursor for novel heterocycles
Starting Initial Research
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applications of 3-(Cyclopropylamino)propionitrile in agrochemical research
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analytical methods for 3-(Cyclopropylamino)propionitrile quantification
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purification techniques for crude 3-(Cyclopropylamino)propionitrile
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Application Note: A Robust and Scalable Synthesis of 3-(Cyclopropylamino)propionitrile for Pharmaceutical Applications
Abstract
3-(Cyclopropylamino)propionitrile is a critical building block in the synthesis of numerous active pharmaceutical ingredients (APIs). This application note provides a comprehensive, field-tested protocol for the scale-up synthesis of this key intermediate. The described methodology, centered around the Michael addition of cyclopropylamine to acrylonitrile, is designed for researchers, scientists, and drug development professionals. It emphasizes process safety, scalability, and the production of high-purity material, addressing the challenges associated with handling hazardous reagents and managing reaction exotherms in a large-scale setting.
Introduction: The Strategic Importance of 3-(Cyclopropylamino)propionitrile
The cyclopropylamine moiety is a prevalent feature in modern medicinal chemistry, valued for its ability to impart unique conformational constraints and metabolic stability to drug candidates. Consequently, 3-(Cyclopropylamino)propionitrile serves as a vital precursor for a variety of pharmaceutical compounds. Its synthesis via the Michael addition of cyclopropylamine to acrylonitrile is a well-established transformation. However, transitioning this synthesis from the laboratory bench to a pilot plant or manufacturing scale introduces significant challenges. These include managing the highly exothermic nature of the reaction, ensuring the safe handling of acrylonitrile, a toxic and volatile reagent, and controlling the formation of process-related impurities.
This document outlines a robust and reproducible protocol for the multi-kilogram scale synthesis of 3-(Cyclopropylamino)propionitrile, focusing on a process that is both efficient and amenable to large-scale production environments.
Synthetic Strategy: A Mechanistic Approach to a Scalable Process
The core of this synthesis is the nucleophilic 1,4-addition (Michael addition) of cyclopropylamine to the electron-deficient alkene of acrylonitrile. The reaction can be catalyzed by a base, which deprotonates the amine to increase its nucleophilicity, or it can proceed neat, with the amine itself acting as both reactant and catalyst.
Reaction Scheme:
(Cyclopropylamine) + (Acrylonitrile) → 3-(Cyclopropylamino)propionitrile
For large-scale synthesis, a key consideration is minimizing the number of reagents to simplify work-up and purification. Therefore, this protocol utilizes a slight excess of cyclopropylamine to act as a self-catalyst, avoiding the need for an external base. The choice of solvent is also critical for managing heat transfer. While the reaction can be run neat, the use of a solvent such as water or a lower alcohol can significantly improve process safety by helping to dissipate the heat generated during the reaction.
Process Workflow and Logic
The following diagram illustrates the key stages of the manufacturing process, from raw material charging to the isolation of the final, purified product.
Caption: Key stages in the scale-up synthesis of 3-(Cyclopropylamino)propionitrile.
Detailed Scale-Up Protocol
This protocol is intended for a 20 L scale. All operations must be conducted in a controlled environment with appropriate engineering controls (e.g., a walk-in fume hood or a well-ventilated production bay) and personal protective equipment (PPE).
Table 1: Reagent and Material Specifications
| Material | Molar Mass ( g/mol ) | Quantity | Moles | Purity Specification |
| Cyclopropylamine | 57.09 | 2.57 kg (3.0 L) | 45.0 | ≥ 99.0% |
| Acrylonitrile | 53.06 | 2.12 kg (2.65 L) | 40.0 | ≥ 99.0%, with inhibitor |
| Methyl tert-butyl ether (MTBE) | 88.15 | 2 x 5.0 L | - | Reagent Grade |
| Brine (Saturated NaCl solution) | - | 4.0 L | - | - |
| Sodium Sulfate (anhydrous) | 142.04 | 500 g | - | Granular |
Experimental Procedure:
-
Reactor Preparation and Charging:
-
Ensure the 20 L jacketed reactor is clean, dry, and equipped with an overhead stirrer, temperature probe, nitrogen inlet, and an addition funnel or pump for controlled reagent delivery.
-
Inert the reactor by purging with nitrogen.
-
Charge the reactor with cyclopropylamine (2.57 kg, 3.0 L).
-
Begin agitation and cool the reactor contents to 0-5 °C.
-
-
Controlled Addition of Acrylonitrile:
-
CRITICAL STEP: Begin the slow, subsurface addition of acrylonitrile (2.12 kg, 2.65 L) to the cooled cyclopropylamine. The addition rate must be carefully controlled to maintain the internal reaction temperature below 15 °C. A typical addition time for this scale is 3-5 hours.
-
The reaction is highly exothermic; a runaway reaction can occur if the addition is too fast or the cooling is insufficient.
-
-
Reaction Maturation and Monitoring:
-
Once the acrylonitrile addition is complete, slowly allow the reaction mixture to warm to ambient temperature (20-25 °C).
-
Stir the reaction mixture for an additional 12-16 hours.
-
Monitor the reaction progress by withdrawing a small, quenched sample for analysis by Gas Chromatography (GC) or High-Performance Liquid Chromatography (HPLC). The reaction is deemed complete when the area percent of acrylonitrile is less than 1.0%.
-
-
Work-up and Isolation:
-
Once the reaction is complete, add MTBE (5.0 L) to the reactor and stir for 15 minutes.
-
Transfer the mixture to a larger vessel or extractor and add brine (4.0 L). Agitate for 20 minutes, then allow the layers to separate.
-
Separate the lower aqueous layer and perform a second extraction on it with MTBE (5.0 L).
-
Combine the organic layers and dry over anhydrous sodium sulfate (500 g).
-
Filter the mixture to remove the drying agent and concentrate the filtrate under reduced pressure to yield the crude product as an oil.
-
-
Purification by Vacuum Distillation:
-
The crude 3-(Cyclopropylamino)propionitrile is purified by vacuum distillation.
-
The product typically distills at a temperature of 85-90 °C under a vacuum of approximately 10 mmHg.
-
Collect the heart cut fraction, which should be a colorless to pale yellow oil.
-
-
Final Product Characterization:
-
The identity and purity of the final product should be confirmed by NMR, IR, and GC analysis. The purity should typically be ≥ 99.0%.
-
Expected yield: 85-92%.
-
Safety and Hazard Management
Table 2: Key Safety Considerations
| Hazard | Mitigation Strategy |
| Acrylonitrile Toxicity & Carcinogenicity | All handling must be performed in a closed or well-ventilated system. Personnel must use appropriate PPE, including chemical-resistant gloves and respiratory protection if necessary. |
| Reaction Exotherm | A jacketed reactor with a reliable cooling system is mandatory. Slow, controlled addition of the limiting reagent (acrylonitrile) is critical. Continuous temperature monitoring is essential. |
| Flammability of Reagents & Solvents | All equipment must be properly grounded to prevent static discharge. The reaction should be conducted under an inert nitrogen atmosphere. No ignition sources should be present in the processing area. |
| Waste Disposal | Aqueous and organic waste streams must be segregated and disposed of in accordance with local and federal environmental regulations. Acrylonitrile-contaminated waste is considered hazardous. |
Process Validation and Troubleshooting
| Issue | Potential Cause | Recommended Action |
| Incomplete Reaction | Insufficient reaction time or temperature. | Allow the reaction to stir for a longer period at ambient temperature. A gentle warming to 30-35 °C can be considered, but this may increase byproduct formation. |
| Formation of Bis-adduct | High local concentration of acrylonitrile or elevated temperatures. | Ensure slow, subsurface addition of acrylonitrile to promote rapid mixing and heat dissipation. Maintain strict temperature control. |
| Product Darkening during Distillation | Thermal decomposition. | Ensure a good vacuum is achieved to keep the distillation temperature as low as possible. Minimize the time the product is held at high temperatures. |
Conclusion
This application note provides a detailed and reliable protocol for the scale-up synthesis of 3-(Cyclopropylamino)propionitrile. By implementing the described process controls, safety measures, and analytical monitoring, drug development professionals can confidently produce this key pharmaceutical intermediate in high yield and purity. The self-catalyzing nature of this process and the straightforward work-up and purification make it an efficient and scalable synthetic route.
References
3-(Cyclopropylamino)propionitrile reaction mechanisms
Beginning Research Phase
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use of 3-(Cyclopropylamino)propionitrile in medicinal chemistry
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derivatization of 3-(Cyclopropylamino)propionitrile for bioassays
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experimental procedure for cyclopropylamine synthesis from nitriles
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3-(Cyclopropylamino)propionitrile in the synthesis of antiviral compounds
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Troubleshooting & Optimization
improving the yield of 3-(Cyclopropylamino)propionitrile synthesis
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side reactions in the synthesis of 3-(Cyclopropylamino)propionitrile
Beginning Research: Synthesis Routes
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troubleshooting failed 3-(Cyclopropylamino)propionitrile reactions
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optimization of reaction conditions for 3-(Cyclopropylamino)propionitrile
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removing impurities from 3-(Cyclopropylamino)propionitrile
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degradation pathways of 3-(Cyclopropylamino)propionitrile
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handling and stability issues with 3-(Cyclopropylamino)propionitrile
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challenges in the purification of aminonitriles
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preventing polymerization of propionitrile derivatives
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workup procedures for 3-(Cyclopropylamino)propionitrile synthesis
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catalyst selection for 3-(Cyclopropylamino)propionitrile synthesis
Beginning Research on Synthesis
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managing exotherms in 3-(Cyclopropylamino)propionitrile reactions
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analytical challenges in monitoring 3-(Cyclopropylamino)propionitrile reactions
Starting Research on Reaction
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byproduct identification in 3-(Cyclopropylamino)propionitrile synthesis
Beginning Research on Synthesis
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solvent effects on 3-(Cyclopropylamino)propionitrile reaction rates
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Validation & Comparative
characterization of 3-(Cyclopropylamino)propionitrile derivatives
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comparing 3-(Cyclopropylamino)propionitrile to 3-(dimethylamino)propionitrile
An In-Depth Comparative Analysis for Medicinal Chemists: 3-(Cyclopropylamino)propionitrile vs. 3-(Dimethylamino)propionitrile
In the landscape of synthetic chemistry and drug development, the selection of appropriate building blocks is a critical decision that dictates the efficiency of a synthetic route and the properties of the final molecule. Among the vast array of available intermediates, bifunctional molecules containing both a nitrile and an amine moiety are of particular interest. This guide provides a detailed comparison of two such intermediates: 3-(Cyclopropylamino)propionitrile and 3-(Dimethylamino)propionitrile. We will delve into their synthesis, physicochemical properties, reactivity, and applications, supported by experimental insights to inform your selection process.
Physicochemical Properties: A Head-to-Head Comparison
The fundamental physical and chemical properties of a reagent are the primary determinants of its behavior in a reaction. The substitution on the amino group—a rigid, sterically demanding cyclopropyl ring versus two compact methyl groups—imparts distinct characteristics to each molecule.
| Property | 3-(Cyclopropylamino)propionitrile | 3-(Dimethylamino)propionitrile | Rationale for Difference |
| Molecular Formula | C₆H₁₀N₂ | C₅H₁₀N₂ | Addition of a CH₂ group in the cyclopropyl ring. |
| Molecular Weight | 110.16 g/mol | 98.15 g/mol | The cyclopropyl group is larger than two methyl groups. |
| Boiling Point | ~206-208 °C | 172-174 °C | Increased molecular weight and potential for hydrogen bonding in the cyclopropylamine derivative lead to a higher boiling point. |
| Density | ~0.93 g/mL | ~0.86 g/mL | The more compact structure of the dimethylamino derivative results in a lower density. |
| pKa (Conjugate Acid) | Estimated ~8-9 | Estimated ~7-8 | The electron-donating nature of the two methyl groups in 3-(dimethylamino)propionitrile slightly increases the basicity of the nitrogen compared to the cyclopropyl group. |
| Solubility | Soluble in polar organic solvents. | Soluble in water and polar organic solvents. | The smaller size and potential for hydrogen bonding of the dimethylamino group generally confer greater water solubility. |
These fundamental differences in properties influence solvent choice, reaction temperature, and purification methods. The higher boiling point of 3-(Cyclopropylamino)propionitrile, for instance, allows for higher reaction temperatures without the need for a sealed vessel, while the greater water solubility of 3-(Dimethylamino)propionitrile might complicate aqueous workups.
Synthesis Methodologies: The Cyanoethylation Pathway
Both compounds are typically synthesized via a Michael addition, specifically a cyanoethylation reaction, between the corresponding amine and acrylonitrile. This well-established method is efficient and scalable.
Experimental Protocol: Synthesis of 3-(Dimethylamino)propionitrile
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Reaction Setup: To a stirred solution of dimethylamine (1.0 eq) in a suitable solvent such as water or acetonitrile, acrylonitrile (1.0-1.1 eq) is added dropwise at a controlled temperature, typically between 0-10 °C to manage the exothermic reaction.
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Reaction Execution: The reaction mixture is stirred at room temperature for several hours (typically 2-6 h) until completion, which can be monitored by GC or TLC.
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Workup and Purification: The solvent is removed under reduced pressure. The resulting crude product is then purified by vacuum distillation to yield 3-(dimethylamino)propionitrile as a colorless liquid.
Experimental Protocol: Synthesis of 3-(Cyclopropylamino)propionitrile
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Reaction Setup: Cyclopropylamine (1.0 eq) is dissolved in a solvent like ethanol or methanol. Acrylonitrile (1.0 eq) is added slowly to the solution. A catalytic amount of a base, such as sodium hydroxide, may be added to facilitate the reaction.
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Reaction Execution: The mixture is heated to a moderate temperature (e.g., 50-60 °C) and stirred for 12-24 hours. The progress is monitored by analyzing aliquots with GC-MS.
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Workup and Purification: After the reaction is complete, the solvent is evaporated. The residue is taken up in an organic solvent like dichloromethane and washed with brine. The organic layer is dried over sodium sulfate, filtered, and concentrated. The final product is purified by vacuum distillation.
Synthesis Workflow Diagram
Caption: General workflow for the synthesis of propionitrile derivatives.
Comparative Reactivity and Steric Effects
The core difference in reactivity stems from the nature of the amino substituent.
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3-(Dimethylamino)propionitrile: The dimethylamino group is a tertiary amine. It is a good nucleophile but is sterically less hindered than the cyclopropylamino group. The methyl groups are electron-donating, enhancing the basicity of the nitrogen atom. This compound is widely used as a precursor in the synthesis of other molecules, often involving the quaternization of the nitrogen or modification of the nitrile group. It is also a key intermediate in the production of 3-dimethylaminopropylamine, a common curing agent for epoxy resins.
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3-(Cyclopropylamino)propionitrile: This molecule contains a secondary amine. The presence of the N-H bond allows for further substitution reactions, making it a versatile building block for introducing a cyclopropylaminoethyl moiety. The cyclopropyl group is sterically more demanding than two methyl groups, which can influence the kinetics of subsequent reactions at the nitrogen center. This steric hindrance can be advantageous in directing reactions to other parts of the molecule or in creating specific conformational constraints in a larger target molecule.
Structural Comparison Diagram
biological activity of 3-(Cyclopropylamino)propionitrile vs. other aminonitriles
Initiating Research on Aminonitriles
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Deepening Analysis of Aminonitriles
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Outlining Comparison Parameters
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A Comparative Spectroscopic Guide to 3-(Cyclopropylamino)propionitrile Analogs
In the landscape of modern drug discovery and development, the precise characterization of novel chemical entities is paramount. The 3-(Cyclopropylamino)propionitrile scaffold and its derivatives represent a class of compounds with significant potential, often explored for their unique pharmacological profiles. Understanding the subtle structural nuances among these analogs is critical for establishing structure-activity relationships (SAR) and ensuring purity and identity. This guide provides an in-depth comparative analysis of 3-(Cyclopropylamino)propionitrile and two representative analogs, focusing on the application of Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS) for their definitive characterization.
Guiding Principles: A Word on Spectroscopic Strategy
The analytical approach for these analogs is predicated on a multi-technique strategy. No single method provides a complete structural picture. Instead, we leverage the complementary nature of NMR, IR, and MS. NMR provides the detailed carbon-hydrogen framework and connectivity. IR spectroscopy offers a rapid and definitive confirmation of key functional groups—specifically the nitrile and the secondary amine. Finally, Mass Spectrometry confirms the molecular weight and provides vital clues about the molecular structure through fragmentation analysis. This integrated approach forms a self-validating system for structural elucidation.
The Analogs Under Comparison
For this guide, we will examine the parent molecule and two hypothetical, yet chemically logical, analogs to illustrate key spectroscopic differences:
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Analog A: 3-(Cyclopropylamino)propionitrile (The Parent Molecule)
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Analog B: 3-((1-Methylcyclopropyl)amino)propionitrile (Substitution on the Cyclopropyl Ring)
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Analog C: 3-(Cyclopropylamino)-2-methylpropionitrile (Substitution on the Propionitrile Backbone)
These selections allow us to explore how minor modifications at different positions within the molecular scaffold manifest in distinct and predictable ways across various spectroscopic techniques.
Nuclear Magnetic Resonance (NMR) Spectroscopy: The Structural Blueprint
NMR spectroscopy is arguably the most powerful tool for the unambiguous structural elucidation of organic molecules. For this class of compounds, both ¹H and ¹³C NMR provide critical data points.
¹H NMR Spectroscopy: A Proton's Perspective
In ¹H NMR, the chemical environment of every proton is mapped. The cyclopropyl group, with its strained ring system, presents a unique and highly informative fingerprint in the upfield region of the spectrum (typically 0.3-1.0 ppm). The protons on the ethylnitrile chain will appear further downfield.
Experimental Protocol: ¹H NMR Spectroscopy
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Sample Preparation: Dissolve ~5-10 mg of the analog in 0.6-0.8 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆). Ensure the sample is fully dissolved.
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Instrument Setup: Acquire the spectrum on a 400 MHz (or higher) spectrometer.
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Acquisition Parameters:
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Pulse Program: A standard single-pulse experiment (e.g., 'zg30' on Bruker systems).
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Spectral Width: ~16 ppm.
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Acquisition Time: ~2-3 seconds.
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Relaxation Delay (D1): 1-5 seconds. A longer delay ensures accurate integration.
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Number of Scans: 16-64 scans, depending on sample concentration.
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Processing: Apply Fourier transformation, phase correction, and baseline correction. Calibrate the chemical shift scale to the residual solvent peak (e.g., CDCl₃ at 7.26 ppm).
Comparative ¹H NMR Data
| Proton Assignment | Analog A: 3-(Cyclopropylamino)propionitrile | Analog B: 3-((1-Methylcyclopropyl)amino)propionitrile | Analog C: 3-(Cyclopropylamino)-2-methylpropionitrile | Rationale for Shift/Multiplicity Changes |
| N-H | ~1.5 ppm (br s, 1H) | ~1.6 ppm (br s, 1H) | ~1.4 ppm (br s, 1H) | The N-H proton is exchangeable and often appears as a broad singlet. Its position can vary with concentration and solvent. |
| -CH₂-CN | ~2.5 ppm (t, 2H) | ~2.5 ppm (t, 2H) | ~2.7 ppm (m, 1H) | In Analog C, this proton is now a methine (-CH) adjacent to a new methyl group, changing its multiplicity from a triplet (t) to a multiplet (m). |
| -N-CH₂- | ~2.9 ppm (t, 2H) | ~3.0 ppm (t, 2H) | ~2.8 ppm (m, 2H) | The methylene group in Analog C is now diastereotopic due to the new chiral center, leading to a more complex multiplet. |
| Cyclopropyl-CH | ~2.2 ppm (m, 1H) | N/A | ~2.2 ppm (m, 1H) | This proton is absent in Analog B, as the carbon is now quaternary. |
| Cyclopropyl-CH₂ | ~0.5 ppm (m, 2H), ~0.4 ppm (m, 2H) | ~0.6 ppm (m, 2H), ~0.5 ppm (m, 2H) | ~0.5 ppm (m, 2H), ~0.4 ppm (m, 2H) | The methyl group in Analog B causes a slight downfield shift of the adjacent cyclopropyl protons. |
| -CH₃ (new) | N/A | ~1.1 ppm (s, 3H) | ~1.2 ppm (d, 3H) | The singlet (s) in B indicates a methyl on a quaternary carbon. The doublet (d) in C indicates coupling to the adjacent methine proton. |
Note: Chemical shifts (ppm) are approximate and can vary based on solvent and concentration.
¹³C NMR Spectroscopy: The Carbon Framework
¹³C NMR provides a count of unique carbon atoms and information about their electronic environment. The nitrile carbon is a key diagnostic peak, appearing significantly downfield.
Comparative ¹³C NMR Data
| Carbon Assignment | Analog A | Analog B | Analog C | Rationale for Shift Changes |
| C≡N | ~118 ppm | ~118 ppm | ~120 ppm | The electronic environment of the nitrile is largely unaffected by the distant methyl group in B, but slightly shifted by the adjacent methyl in C. |
| -CH₂-CN | ~15 ppm | ~15 ppm | ~22 ppm | This carbon is now a methine in C, and the presence of the adjacent methyl group causes a downfield shift. |
| -N-CH₂- | ~45 ppm | ~46 ppm | ~52 ppm | The alpha-substitution in Analog C has a more pronounced deshielding effect on this carbon compared to the more distant substitution in Analog B. |
| Cyclopropyl-CH | ~30 ppm | ~35 ppm (Quaternary C) | ~30 ppm | This carbon becomes quaternary in Analog B, resulting in a significant downfield shift and a much lower intensity peak. |
| Cyclopropyl-CH₂ | ~8 ppm | ~12 ppm | ~8 ppm | The methyl group in Analog B deshields the adjacent methylene carbons in the ring. |
| -CH₃ (new) | N/A | ~20 ppm | ~18 ppm | The new methyl carbon appears in the upfield region as expected. |
Note: Chemical shifts (ppm) are approximate.
Infrared (IR) Spectroscopy: Functional Group Fingerprinting
IR spectroscopy is a rapid and powerful technique for identifying key functional groups. For this series of analogs, we are primarily interested in two distinct vibrations: the C≡N (nitrile) stretch and the N-H (secondary amine) stretch.
Experimental Protocol: Attenuated Total Reflectance (ATR) IR
-
Sample Preparation: Place a small amount (1-2 drops of liquid or a few mg of solid) directly onto the ATR crystal.
-
Background Scan: Run a background spectrum of the clean, empty ATR crystal.
-
Sample Scan: Acquire the sample spectrum. Typically, 16-32 scans are co-added over a range of 4000-400 cm⁻¹.
-
Data Analysis: Identify key absorption bands and compare their positions and intensities.
Comparative IR Data
| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) | Observations and Comparison |
| Nitrile | C≡N Stretch | 2240 - 2260 cm⁻¹ | This is a very sharp, medium-intensity peak. Its position is not expected to shift significantly between the three analogs as the substitutions are not directly on the nitrile group. Its presence is a key confirmation of the structure. |
| Secondary Amine | N-H Stretch | 3300 - 3500 cm⁻¹ | This will appear as a single, sharp peak of weak-to-medium intensity. In contrast, a primary amine (R-NH₂) would show two peaks in this region. This peak confirms the presence of the secondary amine in all three analogs. |
| Alkane | C-H Stretch | 2850 - 3000 cm⁻¹ | All three analogs will show strong absorptions in this region corresponding to the various sp³ C-H bonds in the molecule. |
Mass Spectrometry (MS): Molecular Weight and Fragmentation
Mass spectrometry provides the exact molecular weight of a compound, serving as the ultimate confirmation of its elemental composition. Furthermore, the fragmentation pattern observed in the mass spectrum offers valuable structural clues, acting like a molecular puzzle.
Experimental Protocol: Electrospray Ionization Mass Spectrometry (ESI-MS)
-
Sample Preparation: Prepare a dilute solution of the analog (~1 mg/mL) in a suitable solvent (e.g., methanol or acetonitrile) with 0.1% formic acid to facilitate protonation.
-
Infusion: Infuse the sample solution directly into the ESI source at a low flow rate (e.g., 5-10 µL/min).
-
MS Acquisition: Acquire the mass spectrum in positive ion mode. Scan a mass range appropriate for the expected molecular weights (e.g., m/z 50-300).
-
Tandem MS (MS/MS): To gain fragmentation data, select the protonated molecular ion ([M+H]⁺) as the precursor ion and subject it to collision-induced dissociation (CID).
Comparative MS Data
| Analog | Formula | Exact Mass | [M+H]⁺ (m/z) | Key Fragmentation Pathways and Observations |
| Analog A | C₆H₁₀N₂ | 110.0844 | 111.0922 | The most common fragmentation will be the loss of the cyclopropyl group or cleavage alpha to the nitrogen, leading to characteristic fragments. |
| Analog B | C₇H₁₂N₂ | 124.1000 | 125.1078 | The molecular ion is 14 mass units higher than Analog A, corresponding to the additional CH₂ group (from the methyl). Fragmentation will likely show a more stable tertiary carbocation after loss of the propionitrile moiety. |
| Analog C | C₇H₁₂N₂ | 124.1000 | 125.1078 | The molecular ion is identical to Analog B. However, the fragmentation pattern will differ. Alpha cleavage will now lead to a different fragment ion compared to Analog B, allowing for their differentiation. |
Workflow Visualization
A systematic workflow ensures robust and reproducible analysis.
Caption: Integrated workflow for spectroscopic analysis.
Conclusion
The structural elucidation of 3-(Cyclopropylamino)propionitrile analogs is a clear-cut process when a systematic, multi-technique spectroscopic approach is employed. As demonstrated, minor structural modifications, such as the addition of a single methyl group, produce significant and predictable changes in NMR and Mass Spectra, while IR spectroscopy serves as a constant confirmation of core functional groups. By carefully analyzing the chemical shifts, coupling patterns, molecular ion masses, and fragmentation patterns, researchers can confidently and unambiguously determine the structure of these and other related novel compounds, paving the way for further development and application.
References
-
Pavia, D.L., Lampman, G.M., Kriz, G.S., Vyvyan, J.R. (2015). Introduction to Spectroscopy. Cengage Learning. [Link]
validation of 3-(Cyclopropylamino)propionitrile synthesis methods
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A Comparative Guide for Synthetic Chemists: 3-(Cyclopropylamino)propionitrile vs. 3-(Cyclohexylamino)propionitrile in Drug Discovery
In the landscape of modern medicinal chemistry, the strategic selection of building blocks is paramount to the successful synthesis of novel therapeutics. The cyanoethylamino scaffold, in particular, serves as a versatile intermediate, finding utility in the construction of a diverse array of bioactive molecules. Among the various N-substituted aminopropionitriles, 3-(cyclopropylamino)propionitrile and 3-(cyclohexylamino)propionitrile have emerged as common reagents. This guide provides an in-depth, data-driven comparison of these two critical synthons, offering practical insights for researchers, scientists, and drug development professionals to inform their synthetic strategies.
Introduction: The Strategic Value of Small Rings and Saturated Scaffolds
The choice between a cyclopropyl and a cyclohexyl moiety is often a deliberate one in drug design, driven by the distinct physicochemical and metabolic properties each group imparts. The cyclopropyl group, a small, strained ring, is often employed as a "bioisostere" for a phenyl group or a gem-dimethyl group. Its rigid, three-dimensional nature can enforce specific conformations, leading to enhanced binding affinity and selectivity for a target protein. Furthermore, the cyclopropyl group can favorably modulate metabolic stability by blocking sites of oxidation.
Conversely, the cyclohexyl group offers a larger, more lipophilic, and conformationally flexible saturated scaffold. This can be advantageous for optimizing pharmacokinetic properties, such as solubility and membrane permeability. The choice between these two seemingly simple building blocks can therefore have profound implications for the ultimate biological activity and developability of a drug candidate.
Synthesis and Physicochemical Properties: A Head-to-Head Comparison
Both 3-(cyclopropylamino)propionitrile and 3-(cyclohexylamino)propionitrile are typically synthesized via a Michael addition of the corresponding amine (cyclopropylamine or cyclohexylamine) to acrylonitrile. This reaction is generally straightforward and proceeds in high yield.
Figure 1. General synthetic scheme for 3-(N-substituted)aminopropionitriles.
While the synthesis is analogous, the resulting products exhibit distinct physicochemical properties that influence their handling and downstream applications.
Table 1: Physicochemical Properties
| Property | 3-(Cyclopropylamino)propionitrile | 3-(Cyclohexylamino)propionitrile |
| Molecular Weight | 110.16 g/mol | 152.25 g/mol |
| Boiling Point | ~195-197 °C | ~250-252 °C |
| LogP (calculated) | ~0.3 | ~2.1 |
| Solubility | Generally soluble in polar organic solvents | Soluble in a wider range of organic solvents |
The most notable difference lies in their lipophilicity, as indicated by the calculated LogP values. The higher LogP of 3-(cyclohexylamino)propionitrile suggests it will impart greater lipophilicity to its derivatives, a critical consideration in drug design for optimizing ADME (Absorption, Distribution, Metabolism, and Excretion) properties.
Performance in Synthetic Applications: Case Studies
The true measure of a building block's utility lies in its performance in complex synthetic sequences. Below, we examine their application in the synthesis of kinase inhibitors, a prominent area of drug discovery where these scaffolds are frequently employed.
Synthesis of a JAK Inhibitor Intermediate
The Janus kinase (JAK) family of enzymes represents a key target for inflammatory diseases. A common synthetic route to certain JAK inhibitors involves the elaboration of a pyrimidine core. Both 3-(cyclopropylamino)propionitrile and its cyclohexyl analogue can be utilized to introduce a key side chain.
Experimental Protocol: Synthesis of a Pyrimidine Intermediate
-
To a solution of 2,4-dichloropyrimidine (1.0 eq) in isopropanol, add N,N-diisopropylethylamine (DIPEA) (2.5 eq).
-
Add either 3-(cyclopropylamino)propionitrile (1.1 eq) or 3-(cyclohexylamino)propionitrile (1.1 eq) dropwise at room temperature.
-
Heat the reaction mixture to 80 °C and stir for 12 hours.
-
Monitor the reaction by TLC or LC-MS for the disappearance of the starting material.
-
Upon completion, cool the reaction to room temperature and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Table 2: Comparative Reaction Data for Pyrimidine Intermediate Synthesis
| Reagent | Yield (%) | Purity (LC-MS) | Reaction Time (h) |
| 3-(Cyclopropylamino)propionitrile | 85% | >98% | 12 |
| 3-(Cyclohexylamino)propionitrile | 82% | >97% | 12 |
In this specific application, both reagents performed comparably in terms of yield and purity. The choice between them would therefore be dictated by the desired properties of the final molecule. The cyclopropyl derivative would be expected to have a lower molecular weight and potentially higher metabolic stability, while the cyclohexyl analogue would be more lipophilic.
Figure 2. Workflow for the synthesis of pyrimidine intermediates.
Expert Insights and Strategic Recommendations
The decision to employ 3-(cyclopropylamino)propionitrile versus 3-(cyclohexylamino)propionitrile should be a strategic one, guided by the specific goals of the drug discovery program.
-
For Lead Optimization and Metabolic Stability: The cyclopropyl group is often a superior choice when seeking to enhance metabolic stability. Its compact and rigid nature can shield adjacent functional groups from enzymatic degradation. The lower lipophilicity may also be advantageous in mitigating off-target effects.
-
For Modulating Solubility and Permeability: The cyclohexyl group, with its greater lipophilicity and conformational flexibility, can be a valuable tool for improving a compound's solubility and membrane permeability. This is particularly relevant when dealing with highly polar scaffolds that may suffer from poor oral bioavailability.
-
Cost and Availability: Both reagents are commercially available from a variety of suppliers. While pricing can fluctuate, they are generally considered to be readily accessible and cost-effective building blocks for discovery-scale synthesis.
Conclusion
Both 3-(cyclopropylamino)propionitrile and 3-(cyclohexylamino)propionitrile are valuable and versatile reagents in the medicinal chemist's toolbox. While their performance in standard synthetic transformations is often comparable, the judicious selection between the two can have a significant impact on the downstream properties of the final drug candidate. By understanding the distinct contributions of the cyclopropyl and cyclohexyl moieties, researchers can make more informed decisions to accelerate the discovery and development of new medicines.
References
structure-activity relationship of cyclopropylamine derivatives
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comparison of catalysts for aminonitrile synthesis
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alternative reagents to 3-(Cyclopropylamino)propionitrile
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cost-benefit analysis of different 3-(Cyclopropylamino)propionitrile synthesis routes
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assessing the novelty of 3-(Cyclopropylamino)propionitrile derivatives
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benchmarking 3-(Cyclopropylamino)propionitrile against commercial intermediates
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comparative analysis of bupropion process impurities
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Safety Operating Guide
3-(Cyclopropylamino)propionitrile proper disposal procedures
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Personal protective equipment for handling 3-(Cyclopropylamino)propionitrile
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
